molecular formula C15H10O3 B3069190 [1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS No. 187281-19-2

[1,1'-Biphenyl]-3,4',5-tricarbaldehyde

Cat. No. B3069190
CAS RN: 187281-19-2
M. Wt: 238.24 g/mol
InChI Key: GWMVJHHSKAJGSW-UHFFFAOYSA-N
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Description

Biphenyl compounds are a class of organic compounds that contain two phenyl rings connected by a single bond . They are known for their stability and are used in various applications, including as intermediates in the production of a host of other organic compounds .


Synthesis Analysis

The synthesis of biphenyl compounds often involves the coupling of two phenyl rings. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction of organoboronic acid and halides .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Environmental Science and Pollution Research

Polychlorinated biphenyls (PCBs), which are structurally similar to biphenyl derivatives, have been widely used in numerous applications due to their desirable properties . They were primarily used as electrical insulating fluids in capacitors and transformers, and also as hydraulic, heat transfer, and lubricating fluids . Although “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” is not a PCB, it’s possible that it could have similar applications due to its structural similarity.

Cancer Immunotherapy

Biphenyl derivatives have been identified as small-molecule inhibitors of PD-1/PD-L1, which are key targets in cancer immunotherapy . These derivatives have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties . Therefore, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of new cancer immunotherapies.

Solar Cell Sensitizers

Bifuran/biphenyl derivatives have been used in the synthesis of dye-sensitive solar cell sensitizers . These sensitizers have shown promising photovoltaic performance . Given this, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of efficient solar cell sensitizers.

Safety And Hazards

Biphenyl compounds can be hazardous depending on their specific structures and functional groups. For example, some biphenyl compounds are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions of research on biphenyl compounds are vast and diverse. They range from the development of new synthetic methods and the exploration of their properties, to their applications in various fields such as materials science, medicinal chemistry, and environmental science .

properties

IUPAC Name

5-(4-formylphenyl)benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMVJHHSKAJGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,4',5-tricarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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